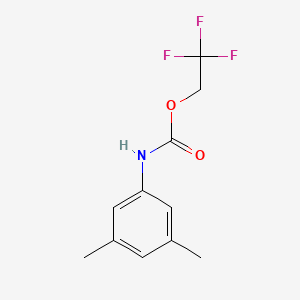

2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate

Description

Systematic Nomenclature and Structural Identification

The systematic chemical nomenclature of 2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate follows International Union of Pure and Applied Chemistry guidelines, reflecting the compound's precise structural arrangement. The molecular formula C₁₁H₁₂F₃NO₂ corresponds to a molecular weight of 247.21 grams per mole, as confirmed through multiple computational chemistry databases. The International Chemical Identifier string InChI=1S/C11H12F3NO2/c1-7-3-8(2)5-9(4-7)15-10(16)17-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) provides an unambiguous structural description that facilitates database searches and computational modeling studies.

The compound's three-dimensional structure reveals critical stereochemical features that influence its chemical behavior and potential applications. The trifluoroethyl moiety adopts a conformation where the carbon-fluorine bonds are arranged to minimize steric hindrance while maximizing electronic stabilization through fluorine's electronegativity. The carbamate functional group serves as a bridge between the trifluoroethyl and dimethylphenyl portions, creating a molecular architecture with distinct hydrophobic and hydrophilic regions. Computational chemistry data indicates a topological polar surface area of 38.33 square angstroms and a calculated logarithmic partition coefficient of 3.41424, suggesting moderate lipophilicity that could influence membrane permeability characteristics.

Historical Context in Fluorinated Carbamate Research

The development of fluorinated carbamate compounds represents a significant evolution in medicinal and agricultural chemistry, building upon the foundational work with carbamate structures that began in the nineteenth century. The biological activity of carbamate compounds was first documented by European missionaries in West Africa during the 1800s, when local tribes utilized extracts from Calabar beans containing physostigmine, a naturally occurring methyl carbamate ester. This initial discovery led to the isolation of physostigmine in pure form by Jobst and Hesse in 1864, marking the beginning of systematic carbamate research.

The incorporation of fluorine atoms into carbamate structures emerged as a distinct research direction during the twentieth century, driven by the recognition that fluorine substitution could dramatically alter pharmaceutical and agrochemical properties. The trifluoroethyl group specifically became of interest due to its ability to enhance metabolic stability while maintaining favorable lipophilicity characteristics. Research efforts throughout the latter half of the twentieth century demonstrated that fluorinated carbamates could exhibit enhanced potency and selectivity compared to their non-fluorinated counterparts, leading to increased investigation of compounds such as this compound.

The strategic positioning of methyl substituents at the 3 and 5 positions of the phenyl ring in this particular compound reflects advanced understanding of structure-activity relationships in carbamate chemistry. These substitution patterns were developed through systematic medicinal chemistry programs that sought to optimize both efficacy and selectivity profiles. The combination of trifluoroethyl functionality with specifically substituted aromatic systems represents a convergence of fluorine chemistry innovations with classical carbamate pharmacology, positioning compounds like this compound at the forefront of contemporary chemical research.

Position Within Organofluorine Chemistry

Within the broader context of organofluorine chemistry, this compound occupies a significant position as an exemplar of strategic fluorine incorporation for property enhancement. The compound demonstrates the principles of organofluorine design where the trifluoroethyl group serves multiple functions: enhancing lipophilicity, increasing metabolic stability, and modifying electronic properties of the overall molecular framework. The strategic placement of three fluorine atoms in the ethyl moiety creates a strongly electron-withdrawing group that influences the entire molecular electronic distribution, affecting both the carbamate carbonyl reactivity and the aromatic ring electron density.

Organofluorine chemistry has established itself as a critical discipline in modern chemical research, with fluorinated compounds comprising approximately twenty percent of pharmaceutical agents and thirty percent of agrochemicals currently in use. The unique properties imparted by fluorine atoms, including their small size, high electronegativity, and strong carbon-fluorine bond strength, make fluorinated compounds particularly valuable in applications requiring enhanced stability and bioactivity. The trifluoroethyl group specifically represents an optimal balance between fluorine content and synthetic accessibility, making it a preferred fluorinated substituent in many research applications.

The synthetic accessibility of this compound reflects advances in fluoroalkyl carbonate chemistry and related methodologies that have made fluorinated building blocks more readily available to synthetic chemists. Recent developments in electrochemical fluorination techniques and photo-on-demand synthesis methods have further enhanced the practicality of preparing fluorinated carbamate compounds. These technological advances position compounds like this compound as increasingly important tools in chemical research, where the unique properties of organofluorine compounds can be leveraged for developing new materials, pharmaceuticals, and agrochemical agents.

| Organofluorine Category | Key Characteristics | Application Areas |

|---|---|---|

| Trifluoroethyl Carbamates | Enhanced lipophilicity, metabolic stability | Pharmaceuticals, agrochemicals |

| Fluoroalkyl Carbonates | High reactivity, environmental compatibility | Synthetic intermediates |

| Perfluorinated Compounds | Chemical inertness, thermal stability | Specialty materials |

| Monofluorinated Aromatics | Selective bioactivity enhancement | Drug development |

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-7-3-8(2)5-9(4-7)15-10(16)17-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYMSALHXPRGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701221137 | |

| Record name | 2,2,2-Trifluoroethyl N-(3,5-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701221137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087788-80-4 | |

| Record name | 2,2,2-Trifluoroethyl N-(3,5-dimethylphenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087788-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl N-(3,5-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701221137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamate Formation via Reaction of Amines with 2,2,2-Trifluoroethyl Chloroformate or Carbonate

A widely used approach to prepare trifluoroethyl carbamates involves the reaction of primary or secondary amines with 2,2,2-trifluoroethyl chloroformate or bis(2,2,2-trifluoroethyl) carbonate . These reagents act as carbamoyl donors, reacting with amines to form the desired carbamate.

- Reagents and Conditions:

- Amines (primary or secondary, including aromatic amines such as 3,5-dimethylaniline)

- 2,2,2-trifluoroethyl chloroformate or bis(2,2,2-trifluoroethyl) carbonate

- Base such as triethylamine to neutralize HCl formed

- Solvent: Dichloromethane (DCM) at low temperature (0 °C) initially, then room temperature stirring for several hours

- Mechanism:

- The amine nucleophilically attacks the carbonyl carbon of the chloroformate or carbonate, releasing chloride or trifluoroethanol as a by-product

- Yields and Purity:

- High purity carbamates are obtained, often without the need for extensive purification

- Reaction times vary: 3 hours for aryl amines, 6 hours for alkyl amines

- Example:

| Parameter | Typical Value/Condition |

|---|---|

| Amine | 3,5-dimethylaniline (aryl amine) |

| Carbamoyl reagent | 2,2,2-trifluoroethyl chloroformate |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction time | 3–6 hours |

| Yield | Moderate to high (70–90%) |

| By-product | 2,2,2-trifluoroethanol (volatile) |

One-Pot Synthesis Using Bis(2,2,2-trifluoroethyl) Carbonate and Amines

A one-pot synthesis strategy enables the formation of carbamates directly from bis(2,2,2-trifluoroethyl) carbonate and amines, followed by further reaction with nucleophiles if desired.

- Process:

- Bis(2,2,2-trifluoroethyl) carbonate is reacted with the amine in the presence of a base at room temperature.

- For less nucleophilic aryl amines, 2,2,2-trifluoroethyl chloroformate is preferred.

- After carbamate formation, hydrazine or other nucleophiles can be added for further transformations.

- Advantages:

- Avoids isolation of intermediates

- High purity products with minimal side reactions

- Application:

- Suitable for preparing libraries of carbamate derivatives, including this compound

- Reaction Scheme:

- Amine + bis(2,2,2-trifluoroethyl) carbonate (or chloroformate) + base → carbamate + trifluoroethanol by-product

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Typical Yield | Notes |

|---|---|---|---|---|

| Reaction with 2,2,2-Trifluoroethyl Chloroformate | Amine + 2,2,2-trifluoroethyl chloroformate + base (triethylamine), DCM, 0 °C to RT, 3–6 h | Simple, high purity, scalable | 70–90% | Suitable for aryl and alkyl amines |

| One-pot synthesis with bis(2,2,2-trifluoroethyl) carbonate | Amine + bis(2,2,2-trifluoroethyl) carbonate + base, RT, 3–6 h | Avoids intermediate isolation, clean reaction | Moderate to high | Better for alkyl amines, aryl amines need chloroformate |

| Catalytic hydrogenation (chiral carbamates) | Rhodium catalyst, 2,2,2-trifluoroethanol, H2 (3–4 bar), 30–40 °C, 5–72 h | High enantioselectivity, high yield | Up to quantitative | For chiral carbamates, may inform stereoselective synthesis |

| Coupling reagent mediated synthesis | Carboxylic acid derivative + amine + coupling reagent + base, DMF or DCM, RT | Mild conditions, versatile | Variable | Useful for complex substrates |

Research Findings and Considerations

- The moderate reactivity of 2,2,2-trifluoroethyl carbamates compared to ethyl or phenyl carbamates reduces side reactions such as symmetrical urea formation, facilitating selective carbamate formation.

- The volatile by-product 2,2,2-trifluoroethanol is easily removed, simplifying purification.

- The choice between 2,2,2-trifluoroethyl chloroformate and bis(2,2,2-trifluoroethyl) carbonate depends on the nucleophilicity of the amine; aryl amines typically require the more reactive chloroformate.

- Catalytic hydrogenation methods allow for enantioselective synthesis of related trifluoroethyl carbamates, which may be adapted for chiral derivatives of this compound.

- Coupling reagent methods provide an alternative when direct carbamoylation is challenging, especially for sensitive or complex substrates.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The trifluoroethyl and dimethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates with different functional groups.

Scientific Research Applications

2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate is utilized in several scientific research fields:

Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. The dimethylphenyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analogues:

2,2,2-Trifluoroethyl N-(3,5-Dichlorophenyl)carbamate Structure: Substitutes dimethylphenyl with dichlorophenyl. Molecular Weight: 288.05 g/mol (vs. ~265 g/mol estimated for the dimethylphenyl analog). The trifluoroethyl ester enhances lipophilicity, which may improve bioavailability in agrochemical applications . Applications: Patent literature highlights dichlorophenyl carbamates as components in insecticidal formulations, suggesting similar utility for the dimethylphenyl analog .

Methyl N-(3,5-Dichlorophenyl)carbamate Structure: Replaces trifluoroethyl with methyl ester. Molecular Weight: 220.05 g/mol (significantly lower due to the smaller methyl group). This compound is commercially available (CAS 25217-43-0) and used as a reference in pesticide research .

N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-acetamide

- Structure : Replaces carbamate with trichloroacetamide.

- Crystal Structure : Exhibits two molecules per asymmetric unit, with meta-methyl groups influencing packing via van der Waals interactions. The trichloroacetyl group induces stronger dipole-dipole forces than carbamates, affecting solubility and melting points .

Comparative Data Table:

Research Findings:

- Substituent Impact on Reactivity : Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilic substitution rates in aryl carbamates, whereas methyl groups increase steric hindrance, slowing reactions .

- Solid-State Behavior : Meta-substituted dimethylphenyl analogs exhibit distinct crystal packing compared to dichloro derivatives. For example, trichloroacetamides with methyl groups form denser lattices due to van der Waals interactions, while chloro-substituted analogs rely on halogen bonding .

- Synthetic Considerations : Fluorinated carbamates like the trifluoroethyl analog may require specialized catalysts (e.g., N,N-carbonyldiimidazole) for efficient amidation, as seen in related fluorinated isoxazoline syntheses .

Biological Activity

2,2,2-Trifluoroethyl N-(3,5-dimethylphenyl)carbamate is a fluorinated organic compound notable for its potential biological activities. This compound features a carbamate functional group, characterized by a carbonyl group bonded to a nitrogen atom that is also attached to an alkyl or aryl group. The presence of trifluoroethyl and dimethylphenyl moieties enhances its lipophilicity and biological reactivity, making it of interest in various fields such as pharmaceuticals and agrochemicals.

- Molecular Formula : C12H12F6N O2

- Molecular Weight : Approximately 287.161 g/mol

- Functional Groups : Carbamate, trifluoroethyl group, dimethylphenyl group

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

-

Pharmaceutical Applications :

- Potential as an active ingredient in drug formulations due to its biological properties.

- Investigated for its ability to interact with specific biological targets such as enzymes and receptors.

-

Agricultural Uses :

- Identified as a candidate for use as an insecticide or herbicide due to its efficacy against pests.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact effectively with biological systems. The trifluoroethyl group increases the lipophilicity of the molecule, aiding in membrane permeability and enhancing its interaction with lipid membranes.

Research Findings

Recent studies have focused on the following aspects:

- Enzyme Inhibition :

- Comparative Studies :

- Comparison with structurally similar compounds reveals that the unique trifluoroethyl moiety significantly influences both reactivity and biological activity. For example:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C12H12F6N O2 | Contains additional methyl groups enhancing lipophilicity |

| 2,2-Dichloroethyl N-[3-(trifluoromethyl)phenyl]carbamate | C10H7Cl2F3NO2 | Chlorine substituents may alter biological activity |

| 4-Chloro-3-(trifluoromethyl)phenyl carbamate | C10H7ClF3NO2 | Lacks the trifluoroethyl group but retains similar core structure |

Case Studies

- In Vitro Studies :

- Animal Model Research :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate, and how can purity be optimized?

- Methodology : Carbamates are typically synthesized via reaction of isocyanates with alcohols or amines. For this compound, a plausible route involves coupling 3,5-dimethylphenyl isocyanate with 2,2,2-trifluoroethanol under anhydrous conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) can achieve >99% purity. High-purity reagents and inert atmospheres (e.g., nitrogen) minimize side reactions .

- Validation : Monitor reaction progress using TLC or HPLC. Confirm purity via NMR (e.g., absence of residual solvent peaks) and elemental analysis .

Q. How can the lipophilicity and solubility of this carbamate derivative be experimentally determined for pharmacological studies?

- Methodology : Use reversed-phase HPLC with a C18 column to determine the capacity factor (k), which correlates with logP (lipophilicity). For solubility, perform shake-flask experiments in buffered solutions (pH 2–8) and quantify dissolved compound via UV-Vis spectroscopy .

- Advanced Tip : Compare experimental logP with computational predictions (e.g., using Molinspiration or ACD/Labs software) to identify discrepancies caused by fluorine’s electron-withdrawing effects .

Q. What spectroscopic techniques are critical for characterizing structural integrity and functional groups in this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm carbamate linkage (e.g., carbonyl resonance at ~150–155 ppm) and methyl/trifluoroethyl substituents.

- FT-IR : Detect N-H stretching (~3300 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular weight (C₁₁H₁₁F₃N₂O₂; theoretical MW 256.08) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for large-scale synthesis?

- Methodology : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, calculate activation energies for nucleophilic attack of trifluoroethanol on the isocyanate intermediate. Pair computational results with a factorial design of experiments (e.g., varying temperature, catalyst loading) to validate optimal conditions .

- Case Study : A 2⁴ factorial design (temperature, solvent polarity, catalyst, stoichiometry) reduces experimental runs by 75% while identifying temperature as the most significant factor .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodology :

Metabolic Stability : Test hepatic microsomal stability to assess if rapid metabolism in vivo reduces efficacy.

Protein Binding : Use equilibrium dialysis to measure plasma protein binding, which may limit bioavailability.

Pharmacokinetic Modeling : Integrate in vitro data (e.g., Caco-2 permeability) with allometric scaling to predict in vivo behavior .

- Data Reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., diet, genetic differences in animal models) .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance process simulation for this compound’s synthesis?

- Methodology : Implement reaction engineering modules in COMSOL to simulate heat/mass transfer in batch reactors. Train AI models on historical data to predict yield under varying pressures or mixing speeds. Validate with lab-scale experiments using inline PAT (process analytical technology) tools like Raman spectroscopy .

- Future Directions : Autonomous labs with closed-loop AI systems can iteratively refine conditions (e.g., solvent selection, catalyst recycling) without human intervention .

Key Research Challenges

- Fluorine Effects : The trifluoroethyl group may introduce unexpected reactivity (e.g., hydrogen bonding interference). Use X-ray crystallography (as in ) to resolve steric/electronic impacts on molecular packing.

- Scale-Up Risks : Exothermic reactions during scale-up require rigorous calorimetry (e.g., RC1e reactor system) to prevent thermal runaway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.